molecular formula C7H3F3INO2 B1502560 4-Iodo-2-(trifluoromethyl)nicotinic acid CAS No. 749875-19-2

4-Iodo-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1502560
CAS No.: 749875-19-2
M. Wt: 317 g/mol
InChI Key: LWOXHXRZXLYZBG-UHFFFAOYSA-N
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Description

Historical Context and Discovery Milestones

The development of this compound emerged from the broader historical progression of trifluoromethylated pyridine chemistry that began gaining momentum in the mid-20th century. The foundational work on nicotinic acid derivatives traces back to 1953, when Wright and colleagues first reported the crystal structure of nicotinic acid, establishing the groundwork for understanding the structural characteristics of this important class of compounds. This early crystallographic analysis provided the essential framework that would later guide the development of more complex substituted derivatives.

The systematic exploration of halogen-substituted nicotinic acid derivatives followed in subsequent decades, with researchers progressively investigating fluorine, chlorine, bromine, and iodine-substituted variants. These studies revealed the profound impact of halogen substitution on both the physical properties and chemical reactivity of the nicotinic acid scaffold. The introduction of trifluoromethyl groups to pyridine chemistry represented a particularly significant advancement, as this modification dramatically altered the electronic properties and metabolic stability of the resulting compounds.

The specific synthesis of this compound was first documented in peer-reviewed literature through practical synthetic methodologies that employed directed lithiation strategies. These pioneering synthetic approaches utilized 2-(trifluoromethyl)pyridine as the starting material, followed by sequential lithiation and carboxylation reactions to install the carboxylic acid functionality at the 3-position. The subsequent directed carbon-4 lithiation enabled the introduction of iodine through electrophilic iodination, ultimately yielding the target compound in a four-step synthetic sequence with an overall yield of fifty percent.

Historical Milestone Year Significance
First nicotinic acid crystal structure 1953 Established structural foundation for derivative development
Development of halogen-substituted derivatives 1960s-1980s Expanded understanding of substituent effects
Introduction of trifluoromethyl groups 1990s-2000s Enhanced biological activity and stability
First practical synthesis of this compound 2010 Enabled broader research applications

Structural Significance in Heterocyclic Chemistry

The molecular architecture of this compound exemplifies the sophisticated design principles underlying modern heterocyclic chemistry. The compound features a pyridine ring system bearing three distinct functional groups: a carboxylic acid at the 3-position, a trifluoromethyl group at the 2-position, and an iodine atom at the 4-position. This specific substitution pattern creates a unique electronic environment that significantly influences both the compound's chemical reactivity and its potential biological activity.

The trifluoromethyl group at the 2-position serves as a powerful electron-withdrawing substituent, fundamentally altering the electron density distribution throughout the pyridine ring. This electronic perturbation enhances the electrophilic character of the ring, particularly at positions adjacent to the nitrogen atom. The presence of the trifluoromethyl group also introduces significant steric bulk, which can influence molecular conformations and intermolecular interactions. These electronic and steric effects are crucial for understanding the compound's behavior in chemical reactions and biological systems.

The iodine atom at the 4-position represents another critical structural feature that defines the compound's chemical personality. As the largest and most polarizable of the common halogens, iodine introduces unique reactivity patterns that distinguish this compound from its lighter halogen analogs. The carbon-iodine bond is particularly susceptible to oxidative addition reactions, making the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity profile positions the compound as a versatile synthetic intermediate for accessing more complex molecular architectures.

The carboxylic acid functionality at the 3-position provides both hydrogen bonding capability and potential for further derivatization through standard carboxylic acid chemistry. The spatial arrangement of these three functional groups creates a compound with exceptional synthetic utility, as each group can be selectively modified or utilized in specific chemical transformations. The overall molecular geometry, with these substituents arranged around the pyridine core, creates a three-dimensional structure that can engage in diverse intermolecular interactions.

Structural Feature Position Electronic Effect Synthetic Utility
Trifluoromethyl group 2-position Strong electron-withdrawing Enhances lipophilicity and metabolic stability
Carboxylic acid 3-position Hydrogen bonding donor/acceptor Enables amide and ester formation
Iodine atom 4-position Moderate electron-withdrawing, high polarizability Facilitates cross-coupling reactions

Role in Modern Organofluorine Chemistry

The significance of this compound extends far beyond its individual structural characteristics, as it represents a paradigmatic example of how organofluorine chemistry has revolutionized modern synthetic and medicinal chemistry. The compound embodies the fundamental principles that have made fluorinated heterocycles increasingly important in pharmaceutical and agrochemical applications, where the incorporation of fluorine-containing groups can dramatically enhance biological activity, metabolic stability, and pharmacokinetic properties.

Within the broader context of trifluoromethylated heterocyclic chemistry, this compound serves as both a synthetic intermediate and a model system for understanding structure-activity relationships. The trifluoromethyl group's unique physicochemical properties, including its strong electron-withdrawing nature and exceptional chemical stability, make it an invaluable tool for medicinal chemists seeking to optimize drug candidates. The presence of this group can enhance lipophilicity while simultaneously improving metabolic stability, a combination that often leads to improved pharmaceutical profiles.

The compound's role as a building block in the synthesis of more complex molecules highlights the strategic importance of readily available, functionalized intermediates in modern synthetic chemistry. The iodine substituent provides a reactive handle for further elaboration through cross-coupling chemistry, while the trifluoromethyl group remains largely intact throughout most synthetic transformations, preserving its beneficial properties in the final products. This combination of reactivity and stability makes the compound particularly valuable for constructing complex molecular architectures.

Recent advances in organofluorine chemistry have emphasized the importance of developing efficient synthetic routes to key building blocks like this compound. The compound's synthesis through directed lithiation strategies represents a sophisticated approach to regioselective functionalization of fluorinated heterocycles. These methodologies have broader implications for the field, as they demonstrate how classical organometallic chemistry can be adapted to work effectively with highly fluorinated substrates.

The compound also plays a significant role in the development of new synthetic methodologies for introducing trifluoromethyl groups into heterocyclic systems. As researchers continue to develop new approaches for trifluoromethylation reactions, compounds like this compound serve as important benchmarks for evaluating the efficiency and selectivity of these new methods. The availability of this compound enables systematic studies of how different synthetic approaches perform with challenging, highly functionalized substrates.

Application Area Specific Role Key Advantages
Pharmaceutical synthesis Building block for drug candidates Enhanced metabolic stability and bioavailability
Agrochemical development Intermediate for pesticide synthesis Improved environmental stability and efficacy
Material science Component for functional materials Unique electronic and thermal properties
Methodology development Model substrate for new reactions Tests limits of synthetic methodology

Properties

IUPAC Name

4-iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOXHXRZXLYZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677383
Record name 4-Iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749875-19-2
Record name 4-Iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Directed Lithiation and Carboxylation

One of the most practical and well-documented methods involves a multi-step lithiation and carboxylation sequence starting from 2-(trifluoromethyl)pyridine:

  • Step 1: Lithiation and Carboxylation at C-3

    2-(Trifluoromethyl)pyridine is lithiated using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI). This generates a carbanion at the C-3 position, which is then quenched with carbon dioxide (CO₂) to afford the 3-carboxylated intermediate, 2-(trifluoromethyl)nicotinic acid.

  • Step 2: Directed Lithiation at C-4 and Iodination

    The carboxylated intermediate undergoes a second directed lithiation at the C-4 position. Subsequent treatment with iodine introduces the iodine substituent, yielding 4-iodo-2-(trifluoromethyl)nicotinic acid.

  • Step 3: Purification

    The product is isolated and purified, typically by filtration and recrystallization.

This method is notable for its practicality and moderate overall yield (~50%) over four steps, as reported by Pfizer Global Research & Development (2010).

Step Reagents/Conditions Product Yield (%) Notes
1 LTMP, DMI, CO₂ 2-(Trifluoromethyl)nicotinic acid Not specified Lithiation and carboxylation at C-3
2 LTMP, I₂ This compound Not specified Directed lithiation and iodination at C-4
3 Filtration, recrystallization Pure product ~50% overall Four-step sequence overall yield

Synthesis via Nucleophilic Oxidative Substitution of Hydrogen

Another innovative approach involves the nucleophilic oxidative substitution of hydrogen on azine rings by trifluoromethyl carbanions:

  • The trifluoromethyl carbanion is generated by treating trimethyl(trifluoromethyl)silane (Me₃SiCF₃) with potassium fluoride (KF) and a triphenyltin fluoride catalyst (Ph₃SnF).

  • This carbanion adds to N-alkylazinium salts, forming dihydroazine intermediates containing the trifluoromethyl group.

  • Subsequent deprotection and aromatization steps using cerium ammonium nitrate (CAN) yield trifluoromethylated azines, including nicotinic acid derivatives.

This method provides an oxidative nucleophilic substitution pathway for introducing the trifluoromethyl group into the pyridine ring, which can be adapted for preparing this compound derivatives.

Industrially Viable Method Using Aminobutenone and Methoxymethylene Dimethyl Malonate

A patented industrial method focuses on synthesizing 4-trifluoromethyl nicotinic acid intermediates, which can be iodinated subsequently:

  • Raw Materials: 1,1,1-trifluoro-4-aminobutenone and 2-methoxymethylene dimethyl malonate.

  • Step 1: Under alkaline conditions in a polar solvent, these reactants undergo an addition reaction.

  • Step 2: Alcohol solvent (e.g., methanol) is added, and the mixture is heated to induce ring closure.

  • Step 3: Acidic hydrolysis and decarboxylation are performed by adding an acid solution (e.g., sulfuric acid or hydrochloric acid, 3–12 mol/L) at 50–100 °C for 1–10 hours to yield 4-trifluoromethyl nicotinic acid.

  • The process is noted for easy raw material availability, low cost, simple operation, minimal side reactions, and high product purity, making it suitable for industrial scale-up.

  • The method achieves around 49% yield in lab-scale embodiments.

Step Conditions/Details Outcome Yield (%) Notes
1 1,1,1-trifluoro-4-aminobutenone + 2-methoxymethylene dimethyl malonate, alkaline polar solvent, 0–10 °C, 4 h Addition intermediate Not specified Controlled temperature to avoid side reactions
2 Addition of methanol, reflux 65 °C, 3 h Ring-closed intermediate Not specified Alcohol solvent choice affects reaction
3 Acid hydrolysis with 30% HCl, reflux 9 h, pH adjustment 4-Trifluoromethyl nicotinic acid 49% Purification by filtration and drying

This process can be adapted for preparing 4-iodo derivatives by subsequent iodination steps.

Alternative Route via Acylation, Cyclization, and Hydrolysis

Another preparation method for 4-trifluoromethyl nicotinic acid involves:

  • Acylation: Vinyl ethyl ether reacts with trifluoroacetyl chloride and a catalyst at −10 to 30 °C for 3–7 hours to form a fluoro-3-alkene-2-ketone intermediate.

  • Cyclization: The intermediate is reacted with 3-aminoacrylonitrile at 50–100 °C for 3–9 hours under catalytic conditions to form 4-trifluoromethyl nicotinonitrile.

  • Hydrolysis: The nitrile is hydrolyzed to the nicotinic acid derivative.

This method emphasizes inexpensive raw materials, ease of operation, high yield, and suitability for industrial production.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Yield (%) Advantages References
Directed Lithiation and Carboxylation 2-(Trifluoromethyl)pyridine, LTMP, Iodine Lithiation at C-3, carboxylation, lithiation at C-4, iodination LTMP/DMI, CO₂, iodine, reflux ~50% overall Practical, moderate yield, selective
Nucleophilic Oxidative Substitution N-alkylazinium salts, Me₃SiCF₃, KF, Ph₃SnF CF₃ carbanion addition, deprotection, aromatization KF/Ph₃SnF catalysis, CAN oxidation Not specified Novel, direct CF₃ installation
Aminobutenone & Methoxymethylene Dimethyl Malonate 1,1,1-trifluoro-4-aminobutenone, 2-methoxymethylene dimethyl malonate Addition, ring closure, acid hydrolysis Alkaline polar solvent, methanol reflux, acid hydrolysis ~49% Low cost, industrially viable
Acylation, Cyclization, Hydrolysis Vinyl ethyl ether, trifluoroacetyl chloride, 3-aminoacrylonitrile Acylation, cyclization, hydrolysis −10 to 30 °C (acylation), 50–100 °C (cyclization) High yield Inexpensive materials, easy purification

Research Findings and Notes

  • The lithiation/carboxylation/iodination sequence is well-established for selective functionalization of pyridine rings, providing a reliable route to this compound with good regioselectivity.

  • The industrial method using aminobutenone and methoxymethylene dimethyl malonate offers a cost-effective and scalable synthesis with fewer side reactions, suitable for large-scale production.

  • The nucleophilic oxidative substitution method represents a novel approach to trifluoromethylation but requires specialized reagents and conditions.

  • Reaction conditions such as temperature, solvent choice, and acid concentration critically affect yields and purity in all methods.

Chemical Reactions Analysis

Palladium-Catalyzed Coupling Reactions

This compound undergoes Buchwald–Hartwig amination under Pd catalysis to introduce amino groups. In a representative procedure ( ):

Reaction Parameters Details
Substrate4-Iodo-2-(trifluoromethyl)nicotinic acid
Coupling Partnertert-Butyl carbamate (Boc-amide)
Catalyst SystemPd₂(dba)₃ (1 mol%), Xantphos (3 mol%)
BaseCs₂CO₃ (2 eq)
Solvent2-Methyl-2-butanol
Temperature104–107°C (reflux)
Reaction Time2 hours
OutcomeBoc-protected amine intermediate, later deprotected to 4-amino derivative

Directed Lithiation and Functionalization

The iodine atom facilitates directed metallation, enabling further substitutions:

Lithiation at C-4 Position

  • Base : Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

  • Additive : 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Electrophile : I₂ (for iodination) or CO₂ (for carboxylation)

This method was critical in synthesizing the parent compound from 2-(trifluoromethyl)pyridine .

Nucleophilic Substitution Reactions

The iodine substituent is susceptible to nucleophilic displacement under mild conditions:

Reaction Type Conditions Products
SNAr (Aromatic Substitution)K₂CO₃/DMF, 80°C, 12 hours4-Alkoxy/aryloxy derivatives
Cu-Mediated CouplingCuI, 1,10-phenanthroline, DMSO, 100°CBiaryl compounds via Ullmann-type coupling

While specific examples are not detailed in the provided sources, analogous trifluoromethyl-iodonicotinic acids exhibit this reactivity.

Carboxylic Acid Derivitization

The carboxylic acid group undergoes standard transformations:

Reaction Reagents Application
EsterificationSOCl₂/ROHMethyl/ethyl esters for solubility tuning
Amide FormationEDC/HOBt, aminesPeptidomimetics or polymer precursors
ReductionLiAlH₄Alcohol derivatives (rare due to stability concerns)

These modifications are leveraged to improve bioavailability in drug discovery contexts.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing iodine and CO₂ .

  • Light Sensitivity : Prolonged UV exposure leads to homolytic cleavage of the C–I bond, forming radicals.

  • Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (25°C, 24 hours), making it suitable for aqueous-phase reactions .

The compound’s dual functionality (iodine for cross-couplings, trifluoromethyl for electronic modulation) establishes its utility in synthesizing bioactive molecules, particularly nicotinic acetylcholine receptor ligands . Researchers should prioritize Pd-catalyzed systems for aminations and SNAr reactions for cost-effective functionalization.

Scientific Research Applications

Biological Applications

4-Iodo-2-(trifluoromethyl)nicotinic acid exhibits a range of biological activities, making it a valuable candidate for research in pharmacology and medicinal chemistry.

Pharmacological Properties

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: This compound has been studied for its interaction with nAChRs, which are crucial in neurotransmission and various central nervous system (CNS) disorders. Its binding affinity and selectivity for specific nAChR subtypes suggest potential therapeutic applications in treating addiction and neurodegenerative diseases .
  • Antioxidant Activity: Research indicates that this compound can scavenge free radicals, providing protective effects against oxidative stress-related damage.

Case Studies

Several studies have highlighted its potential:

  • Neuropharmacological Studies: Investigations into its effects on anxiety-like behaviors in animal models have shown promise as an anxiolytic agent.
  • Anti-inflammatory Effects: In models of inflammation, treatment with this compound resulted in a significant reduction of inflammatory markers, suggesting its utility in managing inflammatory conditions.

Industrial Applications

Beyond its biological significance, this compound has potential industrial applications:

  • Drug Development: Its unique chemical properties make it a suitable lead compound for developing new drugs targeting neurological disorders.
  • Agrochemicals: The compound's reactivity and ability to modify biological pathways can be explored in the development of agricultural chemicals that enhance crop resilience or pest resistance .

Mechanism of Action

4-Iodo-2-(trifluoromethyl)nicotinic acid is similar to other halogenated nicotinic acids, such as 4-bromonicotinic acid and 4-chloronicotinic acid. the presence of the trifluoromethyl group makes it unique in terms of its chemical properties and potential applications. The trifluoromethyl group increases the compound's stability and reactivity, making it more suitable for certain applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Iodo-2-(trifluoromethyl)nicotinic acid
  • CAS Number : 749875-19-2
  • Molecular Formula: C₇H₃F₃INO₂
  • Molecular Weight : 333.01 g/mol

Synthesis :
this compound is synthesized via directed lithiation and iodination of 2-(trifluoromethyl)pyridine derivatives. A key step involves C-4 lithiation of the carboxylated intermediate, followed by iodination to introduce the iodine substituent . This method achieves a 50% overall yield in a four-step process, highlighting its efficiency in pharmaceutical intermediate synthesis .

Applications :
The compound serves as a precursor in coupling reactions (e.g., Pd-catalyzed amination) to generate bioactive molecules, particularly in drug discovery targeting trifluoromethylated heterocycles .

Comparison with Structurally Similar Compounds

4-Iodonicotinic Acid (CAS 15366-63-9)

  • Structure : Lacks the trifluoromethyl group at the C-2 position.
  • Molecular Formula: C₆H₄INO₂
  • Molecular Weight : 249.01 g/mol
  • Key Differences :
    • The absence of the electron-withdrawing trifluoromethyl group reduces steric hindrance and alters electronic properties, making it less lipophilic.
    • Reactivity in substitution reactions is lower due to the weaker directing effects of the iodine substituent alone .

4-Chloro-2-(trifluoromethyl)nicotinic Acid (CAS 1018678-39-1)

  • Structure : Iodine replaced with chlorine at C-3.
  • Molecular Formula: C₇H₃ClF₃NO₂
  • Molecular Weight : 257.56 g/mol
  • Key Differences :
    • Chlorine’s smaller atomic radius and higher electronegativity reduce steric effects but diminish leaving group ability in nucleophilic substitution reactions compared to iodine.
    • Lower molecular weight improves aqueous solubility but may reduce metabolic stability in vivo .

4-(Trifluoromethyl)nicotinic Acid (CAS 158063-66-2)

  • Structure : Lacks the iodine substituent at C-4.
  • Molecular Formula: C₇H₄F₃NO₂
  • Molecular Weight : 191.11 g/mol
  • Key Differences: Absence of iodine simplifies the structure but limits utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The compound is a known metabolite of flonicamid, emphasizing its role in agrochemical degradation studies .

4-Iodo-2-(trifluoromethyl)pyridine (CAS 590371-73-6)

  • Structure : Lacks the carboxylic acid group at C-3.
  • Molecular Formula : C₆H₃F₃IN
  • Molecular Weight : 289.00 g/mol
  • Key Differences :
    • The absence of the carboxylic acid group reduces hydrogen-bonding capacity, lowering solubility in polar solvents.
    • Enhanced lipophilicity makes it more suitable for lipid membrane penetration in drug delivery systems .

4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester

  • Structure : Pyrimidine core instead of pyridine; ethyl ester replaces carboxylic acid.
  • Molecular Formula: C₉H₇F₃INO₂
  • Molecular Weight : 369.07 g/mol
  • Ethyl ester improves cell membrane permeability but requires hydrolysis for bioactivation .

Data Table: Comparative Analysis of Key Properties

Compound Name CAS Number Core Structure Substituents (Position) Molecular Weight Key Applications
This compound 749875-19-2 Pyridine -COOH (C3), -CF₃ (C2), -I (C4) 333.01 Pharmaceutical intermediates
4-Iodonicotinic acid 15366-63-9 Pyridine -COOH (C3), -I (C4) 249.01 Organic synthesis
4-Chloro-2-(trifluoromethyl)nicotinic acid 1018678-39-1 Pyridine -COOH (C3), -CF₃ (C2), -Cl (C4) 257.56 Agrochemical research
4-(Trifluoromethyl)nicotinic acid 158063-66-2 Pyridine -COOH (C3), -CF₃ (C4) 191.11 Metabolite studies
4-Iodo-2-(trifluoromethyl)pyridine 590371-73-6 Pyridine -CF₃ (C2), -I (C4) 289.00 Drug delivery systems
4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester - Pyrimidine -COOEt (C5), -CF₃ (C2), -I (C4) 369.07 Kinase inhibitor development

Biological Activity

4-Iodo-2-(trifluoromethyl)nicotinic acid is a halogenated derivative of nicotinic acid characterized by the presence of an iodine atom and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F3INO2\text{C}_7\text{H}_4\text{F}_3\text{I}\text{N}\text{O}_2, with a molar mass of approximately 295.01 g/mol. The presence of the trifluoromethyl group increases lipophilicity, which can significantly influence the compound's interaction with biological membranes and receptors.

Nicotinic Acetylcholine Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. Studies have shown that derivatives of nicotinic acid can act as antagonists at nAChRs, particularly the α4β2 subtype, which is associated with addiction and cognitive functions .

Table 1: Comparison of Biological Activities

Compound NamenAChR AffinityBiological Activity
This compoundHigh affinity for α4β2Potential antagonist for nicotine effects
2-Iodo-4-trifluoromethyl-nicotinic acidModerate affinityAntagonist properties at multiple nAChRs
5-Iodo-2-(trifluoromethyl)nicotinic acidHigh selectivityAntiviral activity against HIV

Antiviral Properties

Preliminary findings suggest that this compound may possess antiviral properties, particularly against HIV. Its structural modifications can significantly alter interaction profiles with viral enzymes, enhancing efficacy and selectivity. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including halogenation and functional group modifications to enhance biological activity. Different methodologies have been explored to optimize yields and purity levels, making this compound accessible for research purposes .

Synthesis Overview:

  • Starting Material: Begin with a suitable pyridine derivative.
  • Halogenation: Introduce iodine at the appropriate position.
  • Trifluoromethylation: Utilize trifluoromethylating agents to incorporate the CF3 group.
  • Purification: Employ chromatographic techniques to isolate the desired product.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to this compound:

  • Nicotinic Antagonists: Research has shown that certain analogs exhibit high binding affinity for nAChRs, suggesting potential therapeutic applications in treating nicotine addiction and other CNS disorders .
  • Antiviral Activity: The antiviral potential against HIV has been documented in various studies, highlighting the need for further exploration of its mechanism of action and efficacy in clinical settings.
  • Computational Studies: Molecular docking simulations have provided insights into binding modes at nAChRs, indicating how structural variations influence receptor interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-2-(trifluoromethyl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclocondensation reactions starting from trifluoromethylated intermediates. For example, ethyl 4,4,4-trifluoroacetoacetate can react with Vilsmeier salt derivatives under controlled heating (80–100°C) to form cyclized intermediates, followed by iodination using iodine monochloride (ICl) in acetic acid . Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product with >95% purity. Reaction temperature and stoichiometric ratios of iodinating agents significantly affect yield, as excess iodine can lead to di-iodinated byproducts.
  • Key Parameters : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm purity using HPLC (C18 column, retention time ~1.26 minutes under acidic conditions) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • LC-MS : Use electrospray ionization (ESI) to detect the molecular ion peak at m/z 323.06 [M+H]+, correlating with the exact mass of C₇H₄F₃INO₂ .
  • NMR : ¹H NMR (DMSO-d₆) should show a singlet for the trifluoromethyl group (δ ~3.9 ppm) and a deshielded aromatic proton adjacent to the iodine substituent (δ ~8.2 ppm). ¹³C NMR confirms the carboxylic acid carbonyl at δ ~168 ppm .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and F percentages (e.g., C: 26.04%, H: 1.25%, N: 4.35%, F: 17.68%) .

Q. What are the critical storage conditions to ensure compound stability?

  • Guidelines : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 0–6°C to prevent degradation via hydrolysis or photolytic cleavage of the C-I bond. Avoid exposure to moisture, as the carboxylic acid group can form hydrates, altering reactivity .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of iodination in the presence of a trifluoromethyl group?

  • Methodology : The electron-withdrawing trifluoromethyl group directs electrophilic iodination to the para position relative to itself. To enhance regioselectivity:

  • Use Lewis acids like BF₃·Et₂O to polarize the aromatic ring, favoring iodination at the desired position .
  • Employ kinetic control by maintaining low temperatures (−10°C to 0°C) during iodination to suppress competing side reactions .
    • Validation : Compare HPLC profiles of reaction mixtures with and without additives to quantify byproduct formation .

Q. What analytical strategies resolve contradictions in reported bioactivity data for analogs of this compound?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace iodine with bromine or chlorine) and assess bioactivity in standardized assays (e.g., enzyme inhibition or receptor binding) .
  • Meta-Analysis : Cross-reference published datasets to identify outliers. For example, discrepancies in neuroactive properties may arise from differences in assay protocols (e.g., cell line specificity or incubation times) .
    • Tools : Use molecular docking simulations (AutoDock Vina) to predict binding affinities to nicotinic receptors, correlating computational results with experimental IC₅₀ values .

Q. How can researchers mitigate challenges in synthesizing radiolabeled derivatives for tracer studies?

  • Methodology :

  • Isotopic Exchange : Replace stable iodine (¹²⁷I) with radioactive ¹²⁵I using Na¹²⁵I and chloramine-T under mild acidic conditions (pH 4–5) .
  • Purification : Employ size-exclusion chromatography (Sephadex LH-20) to separate labeled product from unreacted Na¹²⁵I, ensuring radiochemical purity >98% .
    • Safety : Follow ALARA principles and use lead-shielded apparatus to minimize radiation exposure during synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Iodo-2-(trifluoromethyl)nicotinic acid
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4-Iodo-2-(trifluoromethyl)nicotinic acid

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